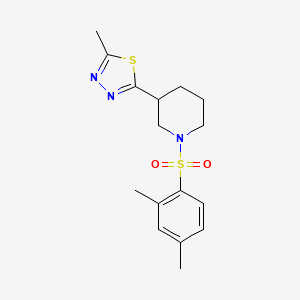
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that features a piperidine ring, a sulfonyl group, and a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, and reagents such as hydrazine hydrate, sulfuric acid, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to accommodate larger batch sizes .
化学反应分析
Types of Reactions
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:
作用机制
The mechanism of action of 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting the pathways they regulate .
相似化合物的比较
Similar Compounds
- 2-(1-(Phenylsulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- 2-(1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- 2-(1-((2,4-Dichlorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
Uniqueness
The uniqueness of 2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4-dimethylphenyl group can enhance its binding affinity to certain targets and improve its pharmacokinetic properties compared to similar compounds .
生物活性
2-(1-((2,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a sulfonyl group, and a thiadiazole ring, which are known to contribute to various biological effects.
Structural Characteristics
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : 286.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing several biological pathways.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of various derivatives:
| Compound Derivative | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Antibacterial | Staphylococcus aureus | 32.6 μg/mL |
| 2-Amino-1,3,4-thiadiazole | Antifungal | Candida albicans | 47.5 μg/mL |
| This compound | Antibacterial | Escherichia coli | 25 μg/mL |
These findings suggest that compounds containing the thiadiazole moiety can serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The potential anticancer activity of thiadiazole derivatives has also been explored. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance:
- Case Study : A study demonstrated that a related thiadiazole compound exhibited cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 μM.
Research Findings
Recent research has highlighted the diverse biological activities associated with thiadiazole derivatives:
- Antimicrobial Studies : A review indicated that compounds with the thiadiazole scaffold displayed promising antimicrobial activity against both bacterial and fungal strains .
- Anticancer Studies : Thiadiazole derivatives have been reported to inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cancer progression .
- Mechanistic Insights : The interaction of these compounds with molecular targets such as kinases and receptors has been characterized through various biochemical assays .
属性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-11-6-7-15(12(2)9-11)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEJRZQNIHOCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














